

LC-MS/MS protocol for Ribociclib quantification using Ribociclib-d6

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Compound of Interest

Compound Name: Ribociclib-d6 (hydrochloride)

Cat. No.: B8191612

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Application Note: High-Sensitivity LC-MS/MS Quantification of Ribociclib (Kisqali) in Human Plasma

Abstract

This application note details a robust, validated protocol for the quantification of Ribociclib (LEE011) in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Utilizing a stable isotope-labeled internal standard (Ribociclib-d6), this method achieves high precision and accuracy suitable for clinical pharmacokinetic (PK) monitoring and therapeutic drug monitoring (TDM). The protocol features a simple protein precipitation extraction, a short run time (<5 min), and a dynamic range covering 5.0 to 10,000 ng/mL.

Introduction

Ribociclib is a selective cyclin-dependent kinase (CDK) 4/6 inhibitor approved for the treatment of hormone receptor-positive, HER2-negative advanced breast cancer.[1][2] Given its narrow therapeutic index and potential for inter-patient variability due to CYP3A4 metabolism, accurate quantification in biological matrices is critical.

Why Ribociclib-d6? In LC-MS/MS bioanalysis, matrix effects (ion suppression/enhancement) caused by co-eluting phospholipids can severely compromise data integrity. Ribociclib-d6 is the "gold standard" internal standard (IS) because it shares identical physicochemical properties (pKa, logP, retention time) with the analyte. It co-elutes with Ribociclib, thereby experiencing the exact same ionization environment and perfectly compensating for matrix effects and extraction variability.

Chemical & Physical Properties

Property	Ribociclib (Analyte)	Ribociclib-d6 (Internal Standard)
CAS Number	1211441-98-3	N/A (Deuterated Analog)
Formula	C ₂₃ H ₃₀ N ₈ O	C ₂₃ H ₂₄ D ₆ N ₈ O
Molecular Weight	~434.55 g/mol	~440.59 g/mol
pKa	~8.5 (Basic)	~8.5 (Basic)
LogP	~1.8 (Moderate Lipophilicity)	~1.8
Solubility	Soluble in DMSO, Methanol; pH-dependent aqueous solubility.	Same as analyte.

Method Development Strategy: The "Why"

3.1 Chromatographic Separation Ribociclib is a polar, basic compound. A C18 stationary phase is selected to provide adequate retention. However, to prevent peak tailing caused by the interaction of the basic amine with residual silanols on the column, an acidic mobile phase (0.1% Formic Acid) is mandatory. This lowers the pH below the pKa of the silanols, keeping them protonated and neutral, while ensuring Ribociclib is fully protonated (

) for maximum sensitivity in ESI+ mode.

3.2 Mass Spectrometry Optimization

- Precursor Selection: The protonated molecule

is the most abundant precursor.

- Ribociclib: m/z 435.2[3][4][5]
- Ribociclib-d6: m/z 441.2[3]
- Fragment Selection:
 - Quantifier (322.1): The loss of the piperazine moiety or cleavage at the amide bond typically yields high-intensity fragments. The transition m/z 435.2

322.1 is the most robust quantifier.

- Internal Standard Tracking: For the IS, we utilize the m/z 441.2

328.1 transition. This +6 Da shift in the fragment ion confirms that the deuterium label is retained in the detected fragment, ensuring the IS tracks the specific fragmentation pathway of the analyte.

Experimental Protocol

Materials & Reagents

- Standards: Ribociclib (Reference Std), Ribociclib-d6 (Internal Standard).[1][6][7]
- Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.
- Additives: Formic Acid (FA), Ammonium Formate (optional buffer).
- Matrix: Drug-free human plasma (K2-EDTA).

Stock Solution Preparation

- Ribociclib Stock (1.0 mg/mL): Dissolve 1.0 mg of Ribociclib in 1.0 mL of Methanol (or DMSO if solubility is an issue). Sonicate for 5 mins. Store at -20°C.
- Ribociclib-d6 Stock (1.0 mg/mL): Dissolve 1.0 mg of Ribociclib-d6 in 1.0 mL of Methanol. Store at -20°C.

- IS Working Solution (IS-WS): Dilute the d6 stock in 50:50 ACN:Water to a concentration of 500 ng/mL. This will be added to every sample.

Sample Preparation (Protein Precipitation)

Rationale: Protein precipitation (PPT) is chosen over SPE for its speed and cost-effectiveness, as Ribociclib concentrations in plasma are relatively high (ng/mL to

g/mL range).

- Aliquot: Transfer 50

L of plasma sample (Blank, Standard, QC, or Patient) into a 1.5 mL centrifuge tube or 96-well plate.

- IS Addition: Add 10

L of IS Working Solution (500 ng/mL Ribociclib-d6) to all samples except the Double Blank. Vortex gently.

- Precipitation: Add 200

L of ice-cold Acetonitrile (containing 0.1% Formic Acid).

- Note: The 1:4 plasma:ACN ratio ensures complete protein removal.

- Extraction: Vortex vigorously for 1 min.

- Centrifugation: Centrifuge at 14,000 rpm (approx. 10,000 x g) for 10 mins at 4°C.

- Transfer: Transfer 100

L of the clear supernatant to an autosampler vial containing 100

L of Water (0.1% FA).

- Critical Step: Diluting the supernatant with water matches the solvent strength to the initial mobile phase, preventing "solvent effect" (peak broadening/fronting).

- Injection: Inject 2-5

L into the LC-MS/MS.

LC-MS/MS Conditions

Liquid Chromatography (LC)

- System: UHPLC (e.g., Agilent 1290, Waters Acquity).
- Column: Agilent Zorbax SB-C18 (2.1 x 50 mm, 1.8 m) or Phenomenex Kinetex C18.
- Column Temp: 40°C.
- Flow Rate: 0.4 mL/min.[4][7]
- Mobile Phase A: Water + 0.1% Formic Acid.[4]
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]

Gradient Program:

Time (min)	% Mobile Phase B	Event
0.00	10%	Loading
0.50	10%	Hold
2.50	90%	Elution
3.00	90%	Wash
3.10	10%	Re-equilibration

| 4.50 | 10% | End |

Mass Spectrometry (MS)

- Source: ESI Positive (Electrospray Ionization).[4][8]
- Spray Voltage: 3500 - 4500 V.

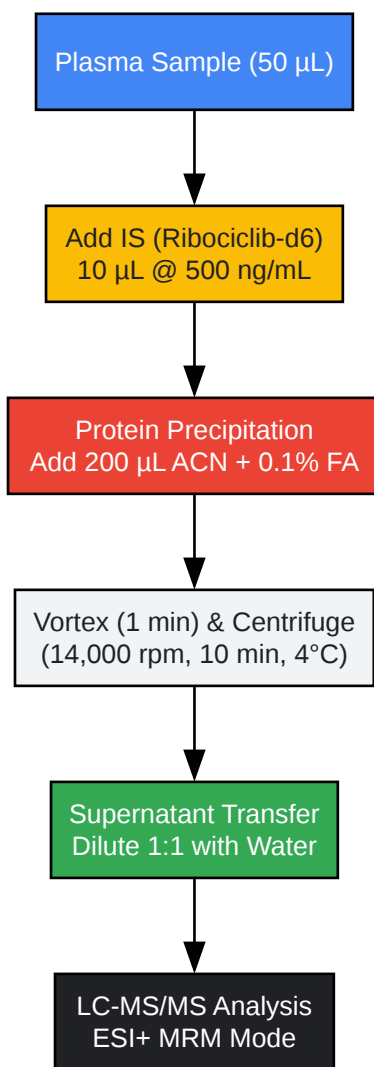
- Gas Temps: 350°C (Heater), 500°C (Source).

MRM Transitions:

Analyte	Precursor (m/z)	Product (m/z)	Dwell (ms)	CE (eV)	Role
Ribociclib	435.2	322.1	50	35	Quantifier
Ribociclib	435.2	252.1	50	45	Qualifier

| Ribociclib-d6 | 441.2 | 328.1 | 50 | 35 | IS Quantifier |[9]

Workflow Visualization



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Caption: Step-by-step analytical workflow for Ribociclib extraction and quantification.

Method Validation (Self-Validating System)

To ensure the trustworthiness of the data, the method must be validated against FDA/EMA Bioanalytical Method Validation guidelines.

- Linearity: The calibration curve should be linear () from 5 ng/mL (LLOQ) to 10,000 ng/mL (ULOQ). Use a weighted linear regression () to improve accuracy at the lower end.
- Accuracy & Precision:
 - Intra-day and Inter-day CV% should be <15% (20% at LLOQ).[7]
 - Accuracy should be within $\pm 15\%$ of nominal ($\pm 20\%$ at LLOQ).
- Matrix Effect (ME):
 - Calculate ME factor = (Peak Area in Matrix / Peak Area in Solution).
 - The IS-normalized Matrix Factor should be close to 1.0. If Ribociclib signal is suppressed by 20%, Ribociclib-d6 should also be suppressed by 20%, yielding a consistent ratio.
- Carryover:
 - Inject a Double Blank after the ULOQ (10,000 ng/mL).
 - Carryover in the blank must be <20% of the LLOQ signal.[7]
 - Mitigation: If carryover is observed, use a needle wash of 50:50 MeOH:ACN + 0.1% FA.

Troubleshooting & Optimization

- Issue: Peak Tailing.

- Cause: Interaction with column silanols.
- Fix: Ensure mobile phase pH is acidic (pH ~2.5 with 0.1% FA). Increase buffer strength (e.g., 5mM Ammonium Formate) if necessary.
- Issue: High Backpressure.
 - Cause: Protein breakthrough from PPT.
 - Fix: Ensure centrifugation is sufficient (high speed/time). Filter supernatant (0.2 m) if using narrow-bore columns (<2 m).
- Issue: Signal Saturation.
 - Cause: Detector saturation at 10,000 ng/mL.
 - Fix: Detune the MS detector (reduce gain) or use a less abundant isotope transition (e.g., C13) for the high end of the curve, though detuning is preferred.

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